![molecular formula C14H14N2O3 B11859929 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione CAS No. 77500-87-9](/img/structure/B11859929.png)
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-7,9-diazaspiro[45]decane-6,8,10-trione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione typically involves multi-step organic reactions. One common method includes the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds, resulting in the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives.
Scientific Research Applications
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Another spiro compound with similar structural features.
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile: Shares the spiro scaffold but with different functional groups.
Uniqueness
7-Phenyl-7,9-diazaspiro[4
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
CAS No. |
77500-87-9 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
9-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C14H14N2O3/c17-11-14(8-4-5-9-14)12(18)16(13(19)15-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17,19) |
InChI Key |
UDMFULAVIAWHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



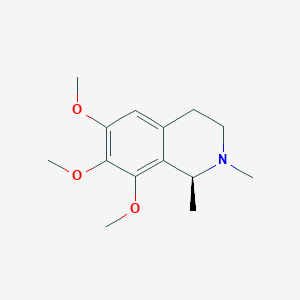
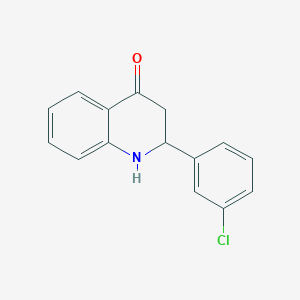
![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)

![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)
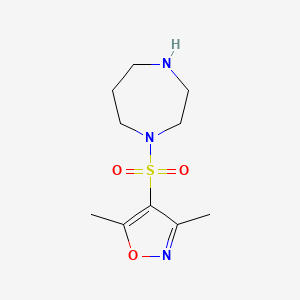
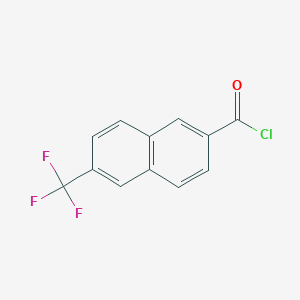
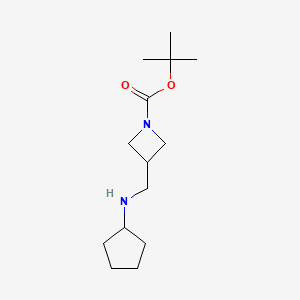


![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

